Cas no 131224-22-1 ((4-ethoxyphenyl)(phenyl)methylamine)

(4-ethoxyphenyl)(phenyl)methylamine 化学的及び物理的性質
名前と識別子
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- (4-ethoxyphenyl)(phenyl)methylamine
- OTAVA-BB 1179175
- 4-ETHOXY-ALPHA-PHENYL-BENZENEMETHANAMINE
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(4-ethoxyphenyl)(phenyl)methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57901-10.0g |
(4-ethoxyphenyl)(phenyl)methanamine |
131224-22-1 | 10g |
$1856.0 | 2023-06-08 | ||
Enamine | EN300-57901-2.5g |
(4-ethoxyphenyl)(phenyl)methanamine |
131224-22-1 | 2.5g |
$489.0 | 2023-06-08 | ||
Enamine | EN300-57901-0.1g |
(4-ethoxyphenyl)(phenyl)methanamine |
131224-22-1 | 0.1g |
$210.0 | 2023-06-08 | ||
Enamine | EN300-57901-0.05g |
(4-ethoxyphenyl)(phenyl)methanamine |
131224-22-1 | 0.05g |
$201.0 | 2023-06-08 | ||
Enamine | EN300-57901-0.25g |
(4-ethoxyphenyl)(phenyl)methanamine |
131224-22-1 | 0.25g |
$219.0 | 2023-06-08 | ||
Enamine | EN300-57901-0.5g |
(4-ethoxyphenyl)(phenyl)methanamine |
131224-22-1 | 0.5g |
$229.0 | 2023-06-08 | ||
Enamine | EN300-57901-1.0g |
(4-ethoxyphenyl)(phenyl)methanamine |
131224-22-1 | 1g |
$238.0 | 2023-06-08 | ||
Enamine | EN300-57901-5.0g |
(4-ethoxyphenyl)(phenyl)methanamine |
131224-22-1 | 5g |
$957.0 | 2023-06-08 |
(4-ethoxyphenyl)(phenyl)methylamine 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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2. Book reviews
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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9. Book reviews
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
(4-ethoxyphenyl)(phenyl)methylamineに関する追加情報
Introduction to (4-ethoxyphenyl)(phenyl)methylamine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (4-ethoxyphenyl)(phenyl)methylamine (CAS No. 131224-22-1) stands out due to its unique structural properties and potential applications. This compound, characterized by its aromatic and aminomethyl groups, has garnered attention in recent years for its role in synthetic chemistry and as a precursor in the development of novel bioactive molecules.
The molecular structure of (4-ethoxyphenyl)(phenyl)methylamine consists of two phenyl rings, one substituted with an ethoxy group at the 4-position and the other linked to a methylamine moiety. This arrangement imparts distinct electronic and steric properties, making it a versatile building block in organic synthesis. The presence of both electron-donating (ethoxy) and electron-withdrawing (amino) groups allows for diverse chemical modifications, enabling researchers to tailor its reactivity for specific applications.
In recent years, the compound has been explored in the context of drug discovery and development. Its structural motif is reminiscent of many pharmacologically active agents, suggesting potential therapeutic applications. For instance, derivatives of (4-ethoxyphenyl)(phenyl)methylamine have been investigated for their interactions with biological targets such as enzymes and receptors. These studies have highlighted its utility as a scaffold for designing molecules with improved pharmacokinetic profiles.
One of the most intriguing aspects of (4-ethoxyphenyl)(phenyl)methylamine is its role in catalytic processes. Researchers have leveraged its bifunctional nature to develop novel catalysts for asymmetric synthesis, where the precise control of stereochemistry is crucial. The compound's ability to participate in both nucleophilic substitution and redox reactions makes it a valuable asset in synthetic methodologies. This has led to significant advancements in the preparation of complex organic molecules with high enantioselectivity.
The field of materials science has also benefited from the exploration of (4-ethoxyphenyl)(phenyl)methylamine. Its aromatic system and polar functional groups contribute to its solubility in various solvents, making it suitable for polymerization reactions and the formation of functional coatings. Recent studies have demonstrated its incorporation into conductive polymers, which are essential for applications in electronics and energy storage devices. The compound's ability to enhance material properties while maintaining structural integrity underscores its importance in this domain.
Furthermore, (4-ethoxyphenyl)(phenyl)methylamine has been utilized in the synthesis of ligands for metal-organic frameworks (MOFs). These frameworks are highly porous materials that can be tailored for gas storage, separation technologies, and catalysis. The amine group in (4-ethoxyphenyl)(phenyl)methylamine acts as a chelating agent, facilitating the assembly of stable MOFs with desired pore sizes and functionalities. This application highlights the compound's versatility beyond traditional organic synthesis.
The environmental impact of chemical compounds is another critical consideration. Research into (4-ethoxyphenyl)(phenyl)methylamine has focused on developing sustainable synthetic routes that minimize waste and energy consumption. Green chemistry principles have been applied to optimize its production, ensuring that it aligns with global efforts to reduce the ecological footprint of chemical manufacturing processes.
In conclusion, (4-ethoxyphenyl)(phenyl)methylamine (CAS No. 131224-22-1) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical research, catalysis, materials science, and environmental chemistry. As our understanding of its properties continues to evolve, so too will its contributions to advancing scientific knowledge and technological innovation.
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